molecular formula C20H22Br2N2 B12746727 4-Picolinium, 1,1'-(p-phenylenedimethylene)bis-, dibromide CAS No. 101975-75-1

4-Picolinium, 1,1'-(p-phenylenedimethylene)bis-, dibromide

Cat. No.: B12746727
CAS No.: 101975-75-1
M. Wt: 450.2 g/mol
InChI Key: UPEQOHGAOOOQEF-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine . The reaction is carried out in an aqueous solution, where 1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) dibromide is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2 . The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried under vacuum .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and purity to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium compounds.

Mechanism of Action

The mechanism by which 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide exerts its effects, particularly in radiotherapy, involves the activation of prodrugs in the presence of radiation. The compound undergoes a reaction mediated by radiation, leading to the release of active therapeutic agents. This process is facilitated by the presence of specific molecular targets and pathways, including the interaction with radiation-induced electrons .

Comparison with Similar Compounds

Uniqueness: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is unique due to its specific structure, which allows it to be used in radiotherapy-responsive applications. Its ability to release therapeutic agents in response to radiation sets it apart from other similar compounds .

Properties

CAS No.

101975-75-1

Molecular Formula

C20H22Br2N2

Molecular Weight

450.2 g/mol

IUPAC Name

4-methyl-1-[[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C20H22N2.2BrH/c1-17-7-11-21(12-8-17)15-19-3-5-20(6-4-19)16-22-13-9-18(2)10-14-22;;/h3-14H,15-16H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

UPEQOHGAOOOQEF-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=C(C=C3)C.[Br-].[Br-]

Origin of Product

United States

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